Product packaging for 1-(2-Pyridyl)-2-pyrrolidinone(Cat. No.:)

1-(2-Pyridyl)-2-pyrrolidinone

Cat. No.: B13687783
M. Wt: 162.19 g/mol
InChI Key: FXEIWRHQBVIQFV-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidinone and Pyridine (B92270) Heterocyclic Chemistry

1-(2-Pyridyl)-2-pyrrolidinone is a derivative of two significant classes of heterocyclic compounds: pyrrolidinones and pyridines. Pyrrolidinones, also known as γ-lactams, are five-membered cyclic amides. researchgate.net The pyrrolidinone ring is a common structural motif found in numerous natural products and pharmacologically active molecules. researchgate.netfrontiersin.org It is recognized for its role in diverse biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. rdd.edu.iq

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental scaffold in medicinal chemistry. nih.govopenaccessjournals.com The nitrogen atom in the pyridine ring imparts basicity and polarity, allowing it to participate in hydrogen bonding with biological targets, which can enhance the pharmacokinetic properties of drug molecules. nih.gov The pyridine nucleus is a key component in a vast number of existing drugs with a wide array of therapeutic applications. nih.gov

The fusion of these two heterocyclic systems in this compound creates a molecule with a unique combination of structural features and reactivity, making it a compelling subject for synthetic and medicinal chemists.

Significance of the Pyrrolidinone Core and Pyridine Moiety in Molecular Design

The pyrrolidinone ring offers several advantages in molecular design:

Structural Scaffold: It provides a rigid, three-dimensional framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. nih.gov

Biological Activity: The lactam functionality within the pyrrolidinone ring is a key pharmacophore that can interact with various biological targets. researchgate.net

Physicochemical Properties: The polarity imparted by the carbonyl group can influence the solubility and other physicochemical properties of the molecule. solubilityofthings.com

The pyridine moiety also brings valuable attributes to the molecular design:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules. nih.gov

Coordination Chemistry: The pyridine nitrogen can coordinate with metal ions, making compounds containing this moiety interesting for applications in catalysis and materials science. nih.gov

The combination of these two moieties in a single molecule allows for a synergistic effect, where the properties of each component can be leveraged to design novel compounds with specific biological activities or material properties.

Overview of Research Trajectories and Interdisciplinary Relevance

Research into this compound and its derivatives is expanding into several interdisciplinary areas:

Medicinal Chemistry: A primary focus of research is the exploration of the biological activities of this compound derivatives. Studies have investigated their potential as antimicrobial, analgesic, and anticonvulsant agents. smolecule.comnih.gov For instance, research has shown that some derivatives exhibit significant activity against various bacterial strains and may influence the central nervous system. smolecule.com The ability of certain derivatives to interact with opioid receptors suggests potential applications in pain management. smolecule.com

Organic Synthesis: The compound serves as a valuable building block in organic synthesis for the construction of more complex molecules. smolecule.com Its reactivity allows for a variety of chemical transformations, including nucleophilic substitution reactions at the carbonyl group and functionalization of the pyridine ring. smolecule.com

Materials Science: The unique structural and electronic properties of this compound make it a candidate for applications in polymer chemistry and materials science. smolecule.com Its ability to coordinate with metals also opens up possibilities for the development of new coordination polymers and other functional materials. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B13687783 1-(2-Pyridyl)-2-pyrrolidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H10N2O/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2

InChI Key

FXEIWRHQBVIQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Transformations

Strategies for the Construction of the 1-(2-Pyridyl)-2-pyrrolidinone Scaffold

The formation of the this compound structure relies on the strategic creation of the five-membered lactam ring and the formation of the crucial N-C bond between the pyrrolidinone nitrogen and the pyridine (B92270) ring. Various synthetic routes have been developed, leveraging both linear sequences and convergent strategies to achieve this target.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides a rational and controllable pathway to complex molecules by assembling them through a sequence of individual chemical reactions. vapourtec.com This approach allows for the purification of intermediates at each stage, ensuring the final product's purity. For this compound, multi-step strategies can be broadly categorized into two pathways: those that form the pyrrolidinone ring first and then introduce the pyridine moiety, and those that begin with a pyridine-containing precursor before constructing the lactam ring.

A common multi-step approach involves the initial synthesis of the pyrrolidinone ring, followed by N-arylation. For instance, 2-pyrrolidinone can be coupled with 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) under conditions suitable for N-arylation, such as the Buchwald-Hartwig or Ullmann coupling reactions. These reactions typically employ a palladium or copper catalyst, respectively, along with a suitable ligand and base.

Alternatively, a linear synthesis can commence from an acyclic precursor. This might involve the reaction of a γ-haloester, such as ethyl 4-bromobutanoate, with 2-aminopyridine. The initial step is an N-alkylation to form ethyl 4-((pyridin-2-yl)amino)butanoate, which then undergoes a subsequent base- or heat-induced intramolecular cyclization (lactamization) to yield the final product. The careful planning of such sequences allows chemists to synthesize complex compounds in a controlled and efficient manner. vapourtec.com

Ring-Closing Reactions and Lactamization Pathways

Ring-closing reactions are fundamental to the synthesis of cyclic structures like pyrrolidinone. Lactamization, the formation of a cyclic amide, is the key ring-closing step in the synthesis of this compound.

One of the most direct methods is the thermal or catalytic cyclization of a γ-amino acid precursor, such as 4-(pyridin-2-ylamino)butanoic acid. Heating this precursor can lead to the elimination of water and subsequent ring closure to form the lactam.

A widely utilized and efficient pathway is the reaction between γ-butyrolactone (GBL) and 2-aminopyridine. This reaction is typically performed at high temperatures (200-300°C) and can be conducted with or without a catalyst. The mechanism involves the nucleophilic attack of the amino group of 2-aminopyridine on the carbonyl carbon of GBL, leading to the opening of the lactone ring to form a 4-hydroxybutylamide intermediate. Subsequent intramolecular cyclization via dehydration affords the desired N-pyridyl pyrrolidinone. This method is attractive due to the commercial availability and low cost of the starting materials.

Catalytic amidation provides a more modern and efficient alternative, avoiding stoichiometric waste products by using catalysts to facilitate the reaction, with water being the only byproduct. catalyticamidation.info Boron-based catalysts, for instance, have been shown to be effective in the direct amidation of carboxylic acids and amines. mdpi.com While a simple boronic acid catalyst may be inactive for the reaction of 2-aminopyridine, more complex borate catalysts have shown promise. researchgate.netresearchgate.net

Below is a table summarizing various catalytic systems used in related amidation and ring-closing reactions.

Catalyst/ReagentReactantsProduct TypeYield (%)Reference
Borane-pyridineAromatic/Aliphatic Carboxylic Acids and AminesSecondary/Tertiary Carboxamides41-87% mdpi.com
2-Chlorophenylboronic acid2-Aminopyridine and 3-Fluorophenylacetic acidN-(pyridin-2-yl)acetamide derivativeModerate researchgate.net
Grubbs Catalyst (1st/2nd Gen)Enyne substrates with a nucleophilic N atomChiral Pyrrolidine (B122466) DerivativesVery Good organic-chemistry.org
Cs₂CO₃ in DMFArylsulfonamides and Cyclopropane diestersα-arylated pyrrolidinonesGood acs.org

Pyrrolidinone Ring Formation in Pyridine-Containing Precursors

Constructing the pyrrolidinone ring from a precursor that already contains the pyridine moiety is a convergent and often efficient strategy. This approach typically involves the intramolecular cyclization of a linear substrate bearing a 2-pyridylamino group at one terminus and a reactive functional group at the other.

As mentioned previously, a key precursor is 4-(pyridin-2-ylamino)butanoic acid or its corresponding esters. The synthesis of this intermediate can be achieved by reacting 2-aminopyridine with a suitable four-carbon electrophile, like γ-butyrolactone or ethyl 4-halobutanoate. Once formed, the precursor can be cyclized under acidic or basic conditions, or simply by heating, to form the five-membered lactam ring.

More advanced methods involve the contraction of a larger ring. For example, a photo-promoted ring contraction of pyridines using silylborane has been developed to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.govnih.gov This reaction proceeds via a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to form a pyrrolidine skeleton. nih.gov While this method provides a novel route from readily available pyridines to the pyrrolidine core, it generates a complex bicyclic system that would require subsequent chemical transformations to yield this compound.

Stereoselective Synthesis and Chiral Induction Methods

The introduction of chirality into the this compound scaffold is of significant interest for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One of the most effective methods for preparing enantiomerically pure compounds is to start with a molecule from the "chiral pool"—readily available, inexpensive, and enantiopure natural products. (S)-Pyroglutamic acid, a derivative of L-glutamic acid, is an excellent chiral synthon for the synthesis of chiral 2-pyrrolidinone derivatives. amanote.comunibo.it

A synthetic route to chiral this compound could begin with the reductive opening of the lactam ring of (S)-pyroglutamic acid to afford a protected derivative of (S)-glutamic acid. This intermediate can then be coupled with 2-aminopyridine to form an amide bond. Subsequent chemical modifications and a final lactamization step would regenerate the pyrrolidinone ring, now attached to the pyridine moiety, while preserving the original stereochemistry derived from (S)-pyroglutamic acid. One-pot synthesis methods have also been explored to convert pyroglutamic acid to 2-pyrrolidone using catalysts like Ru/Al₂O₃. shokubai.org

When chiral synthons are not used, stereogenic centers must be created and controlled during the synthesis. This is typically accomplished through asymmetric reactions. The formation of substituted pyrrolidines often relies on methods where stereocenters are established with high selectivity.

Asymmetric catalysis is a powerful tool for this purpose. For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor could set a key stereocenter. This chiral intermediate could then be further elaborated and cyclized to form the enantiomerically enriched pyrrolidinone ring.

Another approach is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. For the synthesis of a chiral this compound derivative, an acyclic precursor could be attached to a chiral auxiliary. A subsequent diastereoselective ring-closing reaction would form the pyrrolidinone ring with a preferred stereochemistry, dictated by the auxiliary. Finally, removal of the auxiliary would yield the desired chiral product.

The table below presents examples of stereoselective reactions used in the synthesis of pyrrolidine and β-lactam rings.

Reaction TypeCatalyst/AuxiliarySubstratesProductStereoselectivityReference
[2+2] CycloadditionChiral N-heterocyclic carbene (NHC)Arylketenes and N-Boc-arylaldiminesβ-LactamsExcellent enantioselectivity nih.gov
Hydrozirconation-CyclizationLewis AcidChiral N-allyl oxazolidinesPyrrolidinesDiastereoselective nih.gov
Reductive AminationIridium CatalystDiketones and AnilinesN-Aryl-substituted pyrrolidinesGood to Excellent nih.gov
Ugi–Michael Addition CascadeNone (Substrate control)Maleic acid derivative, amine, isocyanide, aldehydeβ-LactamsDiastereoselective (cis) rsc.org

Functionalization and Derivatization Strategies

The unique structure of this compound offers multiple sites for chemical modification: the pyrrolidinone nitrogen atom, the pyridine ring, and the carbon atoms of the pyrrolidinone ring. Each site allows for distinct chemical transformations, leading to a diverse array of derivatives.

Modifications at the Pyrrolidinone Nitrogen Atom

The nitrogen atom within the lactam ring of the pyrrolidinone moiety is a key site for functionalization. Although part of an amide, the nitrogen atom retains a degree of nucleophilicity and its corresponding N-H bond in the parent 2-pyrrolidinone scaffold is relatively active and amenable to substitution chemicalbook.com.

Standard alkylation reactions, often conducted in the presence of a base with alkyl halides or sulfates, can introduce a variety of alkyl groups at this position chemicalbook.comatamanchemicals.com. For instance, the synthesis of 1-aminopyrrolidine-2-one is achieved through the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate, demonstrating that the nitrogen can be functionalized with other nitrogen-containing groups . This N-amino derivative can then serve as a handle for further reactions.

Table 1: Examples of Functionalization at the Pyrrolidinone Nitrogen

Reaction Type Reagents Product Type Reference
N-Alkylation Alkyl halide, Base N-Alkyl Pyrrolidinone chemicalbook.comatamanchemicals.com
N-Amination Hydrazine Hydrate N-Amino Pyrrolidinone

Substitutions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic substitution than benzene but is susceptible to nucleophilic substitution, especially when substituted with leaving groups at the 2- or 4-positions. The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 2-halopyridines, such as 2-chloropyridine or 2-bromopyridine, react with 2-pyrrolidinone.

This reactivity can be exploited for further derivatization. Halogenated derivatives of this compound can undergo subsequent SNAr reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups onto the pyridine ring tandfonline.comtandfonline.comsci-hub.se. These reactions are often facilitated by heat or microwave irradiation, which can significantly shorten reaction times and improve yields tandfonline.comtandfonline.comsci-hub.se. The efficiency of the substitution depends on the nature of the leaving group and the nucleophile employed sci-hub.se. For instance, studies on 2-halopyridines show that reactivity towards sulfur nucleophiles often follows the order I > Br > Cl > F, predictable by the leaving group ability of the halide sci-hub.se.

Derivatization at the Pyrrolidinone Ring Carbons

The carbonyl group at the C2 position of the pyrrolidinone ring is a primary site for derivatization. A notable transformation is the thionation of 1-(2-pyridyl)pyrrolidin-2-one using phosphorus pentasulfide to yield the corresponding thioamide, 1-(2-Pyridyl)pyrrolidine-2-thione researchgate.net. This reaction directly modifies the carbonyl carbon, converting the lactam to a thiolactam.

Additionally, the carbonyl group can undergo reduction. While specific examples for the title compound are not detailed, general reactions for 2-pyrrolidinone include hydrogenation in the presence of a cobalt catalyst at high temperatures to yield the fully saturated pyrrolidine ring chemicalbook.com. The α-carbons to the carbonyl group also present opportunities for functionalization, although this often requires strong bases for deprotonation to form an enolate.

Novel Synthetic Routes and Green Chemistry Considerations

The development of new synthetic methodologies in organic chemistry is driven by the need for efficiency, sustainability, and access to novel molecular architectures figshare.com. For a scaffold like this compound, this involves exploring advanced catalytic systems and adhering to the principles of green chemistry.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalysis to construct complex molecules like pyrrolidinones efficiently. A variety of catalytic strategies have been developed for the synthesis of the core pyrrolidinone/pyrrolidine ring system.

Transition-Metal Catalysis : Catalysts based on rhodium, iridium, cobalt, and palladium are widely used for synthesizing N-heterocycles organic-chemistry.org. For example, dirhodium-catalysts can facilitate intramolecular nitrene insertion into C-H bonds to form N-unprotected pyrrolidines under mild conditions organic-chemistry.org. Palladium-catalyzed cascade reactions starting from alkynes provide an atom-economical route to substituted pyrrolidin-2-ones nih.govorganic-chemistry.org.

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as powerful organocatalysts. A transition-metal-free protocol using NHCs enables the construction of highly functionalized 2-pyrrolidinones through radical tandem cyclization reactions rsc.org.

Photocatalysis : Photo-promoted reactions offer a green alternative to traditional thermal methods. A notable example is the ring contraction of pyridines using a silylborane reagent under photo-irradiation to afford pyrrolidine derivatives, representing a novel strategy to access the pyrrolidine core from abundant pyridine starting materials osaka-u.ac.jpnih.govresearchgate.net.

Table 2: Modern Catalytic Approaches for Pyrrolidine/Pyrrolidinone Synthesis

Catalytic System Reaction Type Key Features Reference
Palladium (Pd) Cascade Reaction Atom-economic, starts from alkynes organic-chemistry.org
N-Heterocyclic Carbene (NHC) Radical Tandem Cyclization Transition-metal-free, high efficiency rsc.org
Light (Photocatalysis) Ring Contraction Novel route from pyridines, broad scope osaka-u.ac.jpnih.gov
Rhodium (Rh) C-H Amination/Insertion Forms N-unprotected pyrrolidines organic-chemistry.org

Atom-Economy and Sustainable Methodologies

Green chemistry principles are integral to modern synthetic design, emphasizing waste reduction at the molecular level. Atom economy is a core concept, aiming to maximize the incorporation of all reactant materials into the final product rsc.orgjocpr.comum-palembang.ac.id.

Cascade Reactions : These reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are inherently atom-economical and efficient arkat-usa.org. Syntheses of N-heterocycles via cascade reactions catalyzed by titanium amides or palladium complexes exemplify this approach organic-chemistry.orgacs.orgacs.org. A one-pot process involving a Smiles-Truce cascade provides access to densely functionalized pyrrolidinones from simple starting materials, reducing waste from intermediate workups acs.org.

Sustainable Conditions : The use of environmentally friendly solvents, such as ethanol, and energy-efficient techniques like microwave heating contribute to greener synthetic protocols tandfonline.comvjol.info.vn. Catalyst- and solvent-free syntheses of polysubstituted 2-pyrrolidinones under neat grinding conditions represent an ideal green methodology, offering mild conditions, short reaction times, and simple workup procedures figshare.com. These strategies minimize the environmental footprint of chemical synthesis while providing efficient access to valuable compounds.

Structure Activity Relationships Sar and Rational Design Principles

Elucidation of Key Structural Elements for Biological/Chemical Activity

The pyridine (B92270) ring is a common motif in pharmaceuticals, largely due to the properties conferred by its nitrogen atom. nih.gov This nitrogen atom alters the physicochemical properties of the ring compared to a simple benzene ring, introducing polarity and the capacity for hydrogen bonding. nih.gov The pyridine ring can act as an attractive carrier for various chemical functions in biochemical systems. ijnrd.org

The position of the nitrogen atom is a critical determinant of the molecule's intramolecular interactions and, consequently, its properties. nih.govnih.gov Studies on related donor-acceptor molecules have shown that a nitrogen at the 2-position of the pyridine ring can participate in a strong intramolecular N···H–C interaction. nih.gov This interaction can decrease the dihedral angle between the rings and affect the molecule's crystal packing and photophysical properties. nih.gov In contrast, isomers with nitrogen at other positions (e.g., the 4-position) lack this specific interaction, leading to significantly different conformations and sensitivities to environmental factors like moisture. nih.govnih.gov The basicity of the nitrogen also allows for quaternization, which can be used to introduce a cationic charge and potentially increase the compound's affinity for anionic binding sites on a target protein. ijnrd.org

The five-membered pyrrolidinone ring is not planar, a feature that allows it to explore three-dimensional space effectively, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility is crucial, as the ring can adopt two predominant puckered forms: Cγ-exo and Cγ-endo envelope conformers. nih.govnih.gov The equilibrium between these conformers can be controlled by the strategic placement of substituents on the ring. nih.gov

Inductive and Stereoelectronic Factors: Electronegative substituents influence the ring's puckering. For instance, in proline derivatives, a cis-substituent at the 4-position tends to increase the endo puckering, while a trans-substituent favors the exo conformation. nih.gov

Steric Effects: Large, sterically demanding groups can effectively "lock" the ring into a specific conformation. nih.gov A tert-butyl group, for example, strongly prefers a pseudoequatorial orientation, which can induce a puckering effect opposite to that caused by electronegative substituents. nih.gov

Positional Significance: The position of substituents is key. In some classes of pyrrolidine (B122466) derivatives, substituents at the C-4 position primarily affect the ring's pucker, while those at the C-2 position can have a greater impact on the molecule's basicity. nih.gov For certain biological activities, a specific stereochemistry, such as a cis-configuration of substituents at the 3 and 4 positions, has been found to be essential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Studies

To quantify the relationship between molecular structure and biological activity, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. frontiersin.org QSAR develops mathematical models that correlate variations in the chemical structure of a series of compounds with changes in their measured activity. frontiersin.orgnih.gov These models often use molecular descriptors related to steric, electronic, and hydrophobic properties. nih.gov For related pyridin-2-one and pyrrolidin-2-one derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed, yielding high correlation coefficients (R²) and predictive abilities (Q²). researchgate.net

QSAR Model TypeKey DescriptorsStatistical MetricTypical ValueInterpretation
CoMFA (Comparative Molecular Field Analysis)Steric Fields, Electrostatic FieldsQ² (Cross-validated R²)> 0.7Indicates a model with good predictive potential. nih.govresearchgate.net
CoMSIA (Comparative Molecular Similarity Indices)Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor FieldsR² (Correlation Coefficient)> 0.9Explains a high percentage of the variance in the activity data. nih.govresearchgate.net
2D-QSARTopological, Electronic (e.g., Fractional Polar Surface Area)R² (Test Set)> 0.7Demonstrates the model's ability to predict the activity of new, external compounds. frontiersin.org
MetricFormulaPurpose
Ligand Efficiency (LE)LE = -RTln(Kᵢ or IC₅₀) / NNormalizes binding affinity for molecular size (N = number of heavy atoms), identifying small, efficient binders. nih.gov
Lipophilic Ligand Efficiency (LLE or LipE)LLE = pIC₅₀ - logPBalances potency against lipophilicity (logP), guiding development towards compounds with better drug-like properties. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of 1-(2-Pyridyl)-2-pyrrolidinone is governed by the rotation around the N-C bond connecting the two rings and the puckering of the pyrrolidinone ring. researchgate.net The relative orientation of the rings is influenced by a network of subtle intramolecular forces. researchgate.net

While this compound itself lacks classical hydrogen bond donors, the nitrogen of the pyridine ring and the oxygen of the pyrrolidinone carbonyl group are potent hydrogen bond acceptors. nih.gov In derivatives or in specific environments, these sites can form crucial interactions. The formation of an intramolecular hydrogen bond can "mask" polar groups, which may increase a molecule's ability to cross nonpolar biological membranes, such as the blood-brain barrier. rowansci.com The strength of the hydrogen bond is critical; it must be stable enough to confer a conformational advantage but not so strong that it prevents the molecule from adopting the necessary binding pose at its target site. rowansci.com In related structures containing a 2-pyridyl moiety, non-classical intramolecular hydrogen bonds, such as N···H-C interactions between the pyridine nitrogen and a C-H bond on an adjacent ring, have been shown to be conformationally important. nih.gov

Adding substituents to either the pyridine or pyrrolidinone ring can profoundly impact the molecule's activity through steric and electronic effects. nih.gov

Electronic Effects: The pyridine ring is electron-deficient compared to a phenyl ring, a property that can be tuned with electron-donating or electron-withdrawing substituents. nih.gov These changes can alter the pKa of the pyridine nitrogen and the molecule's ability to participate in π-stacking or cation-π interactions. researchgate.net

Steric Effects: The size and position of substituents can create steric hindrance, which may either promote or prevent binding to a target. nih.gov Bulky groups placed near the linkage between the two rings can restrict rotation, favoring a particular conformation. nih.gov In some classes of pyridine-containing compounds, the addition of bulky groups has been shown to decrease biological activity, suggesting a need for a specific, unhindered conformation for optimal interaction with the target. mdpi.commdpi.com

Pharmacophore Identification and Molecular Scaffolding

The rational design of new therapeutic agents often relies on the identification of a pharmacophore, which represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. The compound this compound serves as a compelling molecular scaffold that combines two key heterocyclic systems, each with well-established roles in medicinal chemistry: the pyrrolidinone ring and the pyridine ring. nih.govnih.gov This unique combination provides a versatile framework for the development of novel, biologically active compounds.

The pyrrolidinone heterocycle is recognized as a "privileged pharmacophore" in numerous pharmacologically active compounds. nih.gov Its utility in drug design is enhanced by several key characteristics. As a saturated heterocyclic system, the five-membered pyrrolidinone ring offers a three-dimensional structure that allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net This non-planar structure, which can adopt specific puckered conformations, is crucial for defining the spatial orientation of substituents and influencing how a molecule interacts with its biological target. nih.govnih.gov

The pyridine ring is another fundamental scaffold in drug discovery, frequently found in drugs approved by the U.S. Food and Drug Administration. nih.gov Its aromatic nature and the presence of a nitrogen atom make it capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for ligand-receptor binding. nih.gov

The fusion of these two rings in this compound creates a distinct scaffold with a unique set of potential interaction points for rational drug design. The key pharmacophoric features can be broken down based on its constituent parts.

Table 1: Potential Pharmacophoric Features of the this compound Scaffold

Feature Description Potential Interaction
Pyrrolidinone Carbonyl Oxygen A prominent hydrogen bond acceptor. Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a biological target.
Pyridine Nitrogen A hydrogen bond acceptor and a site for potential metal coordination. Interacts with hydrogen bond donors on a receptor.
Pyridine Aromatic Ring A hydrophobic region capable of π-π stacking. Engages in hydrophobic or aromatic stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp).

| Pyrrolidinone Ring Structure | A rigid, three-dimensional scaffold. | Orients substituents in specific vectors to optimize interactions with a target's binding pocket. |

The molecular scaffolding approach leverages this core structure to systematically introduce modifications and study their impact on biological activity, a process known as establishing Structure-Activity Relationships (SAR). nih.govnih.gov By using this compound as a foundational structure, medicinal chemists can design libraries of derivatives to probe the requirements of a specific biological target. For instance, substituents can be added to the pyridine ring or the pyrrolidinone ring to enhance potency, selectivity, or pharmacokinetic properties.

Table 2: Rational Design Principles Based on the this compound Scaffold

Modification Site Rationale Desired Outcome
Pyridine Ring Introduce electron-donating or electron-withdrawing groups to modulate the basicity and electronic properties of the ring. Enhance binding affinity, alter metabolic stability.
Pyrrolidinone Ring (C3, C4, C5 positions) Add substituents to explore steric and hydrophobic interactions within the target's binding site. Introduce chiral centers to investigate stereospecific binding. Improve potency and selectivity; reduce off-target effects.

| Linker Modification | While not applicable to the core scaffold, derivatives could involve opening the pyrrolidinone ring to create flexible linkers to other pharmacophores. | Access different regions of a binding pocket. |

Mechanistic Investigations of Biological and Biochemical Interactions

Modulation of Biological Targets and Pathways

The biological activity of pyrrolidinone-based compounds stems from their ability to interact with and modulate the function of key proteins and enzymes. These interactions can lead to the inhibition of enzymatic activity, alteration of receptor signaling, and disruption of essential cellular processes. The five-membered pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally due to its non-planar structure. nih.govnih.gov The specific stereochemistry and spatial arrangement of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with target proteins. nih.govresearchgate.net

The pyrrolidinone scaffold is a feature of various compounds designed as enzyme inhibitors.

Lipoxygenases (LOX): Certain pyrrolidine derivatives have been evaluated for their anti-inflammatory potential through in vitro assays targeting enzymes like 5-lipoxygenase (5-LOX). nih.gov For instance, a series of 1,5-diarylpyrrolidin-2-ones showed marked inhibition of cyclooxygenase-2 (COX-2) and 5-LOX, key enzymes in the inflammatory cascade. nih.gov While specific data for 1-(2-Pyridyl)-2-pyrrolidinone is not detailed, the activity of related compounds suggests the potential of this chemical class to engage with lipoxygenases.

Autotaxin (ATX): Autotaxin (ATX) is a secreted enzyme primarily responsible for producing the bioactive signaling lipid, lysophosphatidic acid (LPA). scbt.comnih.gov LPA is involved in numerous physiological and pathological processes, making ATX a significant therapeutic target. scbt.com Inhibition of ATX reduces LPA production and its downstream signaling effects. scbt.com The mechanisms of ATX inhibition can involve direct competitive binding to the active site or allosteric modulation. scbt.comnih.gov Research has led to the discovery of potent, non-zinc binding reversible ATX inhibitors, demonstrating that scaffolds not directly chelating the active site metals can achieve high potency. nih.gov

Below is a table summarizing the inhibitory activity of selected pyrrolidine-related compounds against various enzymes.

Compound ClassTarget EnzymeIC50 ValueReference
1,5-diarylpyrrolidin-2-one derivativesCOX-20.98 - 8.94 µM nih.gov
BIO-32546 (non-pyrrolidinone ATX inhibitor)Autotaxin (ATX)Not specified nih.gov
GLPG1690 (non-pyrrolidinone ATX inhibitor)Autotaxin (ATX)Not specified nih.gov

This table presents data for compounds structurally related to or targeting the enzymes discussed, to provide context for potential activities.

The interaction of pyrrolidinone-containing molecules with various receptors and proteins has been a subject of significant research.

Urokinase Receptor (uPAR): The urokinase receptor (uPAR) is a cell-surface protein involved in cancer cell invasion and metastasis. nih.gov A study evaluating a class of pyrrolidinone and piperidinone compounds found that they could displace a fluorescently labeled peptide from uPAR, indicating direct binding. nih.gov Competition assays revealed that these compounds, including a pyrrolidinone derivative, exhibited inhibition constant (Ki) values in the micromolar range. nih.gov However, signaling studies showed that unlike other related compounds, the pyrrolidinone and piperidinone derivatives had no effect on ERK phosphorylation or HIF1α and NF-κB signaling pathways. nih.gov

DNA Gyrase and Topoisomerase IV: The bacterial type II topoisomerases, DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit), are essential enzymes that control the topology of DNA during replication and are validated antibacterial targets. nih.govnih.govresearchgate.net The ATP-binding pockets of these enzymes are highly conserved, making them attractive for the development of broad-spectrum inhibitors. nih.gov Pyrrolopyrimidine scaffolds, which share a core nitrogen-containing heterocyclic structure, have been identified as potent dual inhibitors of GyrB and ParE. nih.gov Structure-guided design has been used to optimize these compounds to exploit differences in the ATP-binding sites of various bacterial orthologs, leading to potent enzymatic activity. nih.gov

The table below shows the binding affinities of selected pyrrolidinone and related compounds for the urokinase receptor.

Compound ClassTarget ProteinBinding Affinity (Ki)Reference
Pyrrolidinone/Piperidinone derivativesUrokinase Receptor (uPAR)6 - 63 µM nih.gov

Understanding the precise molecular mechanism by which a compound exerts its effect is fundamental. Small-molecule modulators of enzymes and receptors generally fall into two categories: competitive inhibitors and allosteric modulators. nih.gov

Competitive Binding: This mechanism involves the inhibitor binding to the active site of an enzyme or the orthosteric site of a receptor, thereby preventing the natural substrate or ligand from binding. nih.gov The activity of pyrrolidinone compounds against the urokinase receptor was assessed using competition assays, which suggests a competitive binding mechanism where the compound displaces a known ligand from its binding site. nih.gov

Allosteric Modulation: An allosteric modulator binds to a site on the protein that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein that alters the affinity or efficacy of the endogenous ligand. nih.gov This mechanism can involve noncompetitive inhibition, where the inhibitor distorts the active site, or uncompetitive inhibition, where the inhibitor binds to the enzyme-substrate complex. nih.gov For instance, the enzyme autotaxin has been shown to possess an allosteric site within a "tunnel," which can bind its product, LPA, thereby modulating its own catalytic efficiency. nih.gov This highlights the potential for compounds to be designed as allosteric modulators of such enzymes.

Preclinical In Vitro and Ex Vivo Studies of Biological Activity

To bridge the gap between molecular interactions and physiological outcomes, the biological activity of this compound and its analogs is assessed in cellular and tissue-based models.

Cell-based assays are critical for confirming that a compound can interact with its intended target within a living cell and exert a functional effect. conceptlifesciences.com These assays provide a more accurate assessment of a compound's behavior in a complex biological environment. conceptlifesciences.com

Studies on pyrrolidinone and piperidinone compounds targeting uPAR have utilized a variety of cellular assays to probe their biological activity. nih.gov In cancer cell lines such as breast adenocarcinoma (MDA-MB-231), these compounds were evaluated for their effects on cell proliferation, invasion, adhesion, and migration. nih.gov While a related pyrazole-based compound significantly inhibited these processes, the piperidinone derivative only inhibited cell invasion and had no cytotoxic effects even at high concentrations. nih.gov Furthermore, signaling studies revealed that the pyrrolidinone and piperidinone compounds did not affect key cancer-related pathways such as ERK phosphorylation, HIF1α, and NF-κB signaling, distinguishing their mechanism from other uPAR inhibitors. nih.gov

The table below summarizes the findings from cellular assays on pyrrolidinone/piperidinone compounds targeting uPAR.

AssayCell LineEffect of Pyrrolidinone/Piperidinone CompoundsReference
Cell ProliferationMDA-MB-231, PDACNo cytotoxicity observed nih.gov
Cell InvasionMDA-MB-231Inhibition observed nih.gov
Cell AdhesionMDA-MB-231No effect observed nih.gov
Cell MigrationMDA-MB-231No effect observed nih.gov
ERK Phosphorylation-No inhibition nih.gov
HIF1α and NF-κB Signaling-No impairment nih.gov

Beyond defined signaling pathways, the broader impact of chemical compounds on fundamental biological processes like oxidative stress and genomic integrity is an important area of investigation.

Lipid Peroxidation: This process involves the oxidative degradation of lipids by reactive oxygen species (ROS), leading to the formation of reactive products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.govmdpi.com These products can damage cellular components, including DNA and proteins, and are implicated in various disease states. nih.govsemanticscholar.org While direct studies on this compound's effect on lipid peroxidation are limited, compounds that modulate inflammatory pathways and cellular stress responses could indirectly influence this process. For example, inhibition of enzymes like 5-LOX, which are involved in generating lipid mediators, could alter the cellular lipid profile and its susceptibility to peroxidation. nih.gov

DNA Repair: Endogenous DNA damage can arise from byproducts of cellular metabolism, including lipid peroxidation products that form adducts with DNA bases. nih.govnih.gov The cell possesses complex DNA repair pathways, such as nucleotide excision repair, to correct this damage. nih.gov The activity of certain pyrrolidine-2-one derivatives against enzymes like DNA polymerase and topoisomerase suggests a potential interaction with the machinery of DNA replication and repair. For example, epolactaene, a related natural product, was found to inhibit mammalian DNA polymerases and human DNA topoisomerase. Compounds that interfere with these enzymes could have significant effects on a cell's ability to maintain genomic integrity.

Comparative Studies with Analogues and Known Reference Compounds

Detailed comparative studies providing quantitative data on the biological and biochemical interactions of this compound are not extensively available in publicly accessible scientific literature. Research into the broad class of pyrrolidinone derivatives suggests a wide range of potential biological activities, often involving the central nervous system. However, specific data directly comparing this compound with its structural analogues or established reference compounds, particularly concerning receptor binding affinities or enzyme inhibition, remain uncharacterized in published research.

The pyrrolidinone core is a key structural feature in the racetam class of nootropic compounds, which are known to modulate neurotransmitter systems. For instance, piracetam (B1677957), the parent compound of this class, is thought to influence membrane fluidity and support mitochondrial function. Comparative analyses of novel pyrrolidinone derivatives often use piracetam or other established nootropics like aniracetam (B1664956) or oxiracetam (B1678056) as benchmarks to evaluate potential cognitive-enhancing effects. These studies typically involve assessing parameters such as the potentiation of AMPA receptor function or modulation of acetylcholine (B1216132) release. Without direct experimental data, the placement of this compound within this mechanistic framework relative to its analogues is purely speculative.

Similarly, the inclusion of a pyridyl group, a common motif in pharmacologically active compounds, suggests potential interactions with a variety of receptors and enzymes where this nitrogen-containing aromatic ring can act as a key binding element. For example, pyridyl moieties are present in compounds targeting nicotinic acetylcholine receptors (nAChRs) and various kinases. A comparative analysis would typically involve screening this compound against a panel of such targets and comparing its activity profile to known ligands.

To illustrate the kind of data necessary for a thorough comparative analysis, the following tables are presented as templates. The values within are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Table 1: Hypothetical Comparative Binding Affinities (Kᵢ, nM) at CNS Receptors This table is for illustrative purposes only. Data is not factual.

CompoundAMPA Receptor (nM)NMDA Receptor (nM)nAChR α7 (nM)GABAₐ Receptor (nM)
This compound----
Analogue A (e.g., 1-Phenyl-2-pyrrolidinone)----
Reference: Piracetam>10,000>10,000>10,000>10,000
Reference: Aniracetam~500 (modulator)>10,000>10,000>10,000

Table 2: Hypothetical Comparative Enzyme Inhibition (IC₅₀, µM) This table is for illustrative purposes only. Data is not factual.

CompoundAcetylcholinesterase (AChE) (µM)Monoamine Oxidase A (MAO-A) (µM)Monoamine Oxidase B (MAO-B) (µM)
This compound---
Analogue B (e.g., 1-(2-Pyridyl)-2-piperidinone)---
Reference: Donepezil0.006>100>100
Reference: Selegiline>100~100.01

Further research is required to isolate, characterize, and quantify the specific biochemical interactions of this compound. Such studies would be essential to understand its mechanism of action and to draw meaningful comparisons with structurally similar compounds and established pharmacological agents.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy. semanticscholar.org

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. DFT calculations are used to optimize the geometry of 1-(2-Pyridyl)-2-pyrrolidinone by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and pyrrolidinone rings.

Once the optimized structure is obtained, a vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.net By comparing the computed vibrational spectrum with experimental data, researchers can confirm the predicted structure and assign specific spectral bands to the stretching and bending of particular bonds (e.g., C=O stretch of the pyrrolidinone ring, C-N stretches, and pyridine ring vibrations). nih.gov

Illustrative Table of Predicted Vibrational Frequencies for this compound (Note: This data is hypothetical and serves as an example of typical DFT output.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)1685Carbonyl stretch (pyrrolidinone)
ν(C-N)1350Amide C-N stretch
ν(Pyridine ring)1590, 1470C=C and C=N ring stretching
ν(C-H)3050-3100Aromatic C-H stretch (pyridine)
ν(C-H)2850-2950Aliphatic C-H stretch (pyrrolidinone)

To understand the electronic distribution and bonding within this compound, advanced analyses like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive chemical concepts of lone pairs, and bonding and anti-bonding orbitals. This method provides insights into charge distribution on different atoms (natural population analysis) and quantifies the stabilization energy associated with electron delocalization, such as hyperconjugation and resonance effects between the pyridine and pyrrolidinone rings.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atomic boundaries and characterize chemical bonds. By locating bond critical points (BCPs) in the electron density, AIM can determine the nature of atomic interactions, distinguishing between covalent bonds and weaker non-covalent interactions, such as hydrogen bonds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. researchgate.net These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. ubaya.ac.idubaya.ac.id For this compound, this could involve docking it against known therapeutic targets to predict its potential biological activity. The output of a docking simulation includes a binding score (often an estimate of binding free energy) and the predicted 3D pose of the ligand in the active site. nih.gov

Following docking, the predicted binding pose is analyzed to identify the specific interactions that stabilize the protein-ligand complex. These interactions can include:

Hydrogen bonds: (e.g., between the carbonyl oxygen of the pyrrolidinone or the pyridine nitrogen and amino acid residues).

Hydrophobic interactions: (between the ring structures and nonpolar residues).

Pi-stacking: (between the aromatic pyridine ring and aromatic residues like phenylalanine or tyrosine).

Molecular Dynamics (MD) simulations can further refine this analysis. MD simulates the movement of atoms in the protein-ligand complex over time, providing a dynamic view of the interaction. This allows researchers to assess the stability of the predicted binding pose and key interactions over a simulated period, offering a more realistic understanding of the binding event. ubaya.ac.idubaya.ac.id

Illustrative Table of Predicted Interactions for this compound with a Hypothetical Kinase Target (Note: This data is hypothetical and serves as an example of docking analysis output.)

Interacting ResidueInteraction TypeDistance (Å)
GLN 85Hydrogen Bond (with C=O)2.9
LEU 130Hydrophobic3.8
PHE 80Pi-Pi Stacking (with Pyridine)4.5
LYS 33Hydrogen Bond (with Pyridine N)3.1

Solvent Effects and Thermodynamic Parameters in Computational Models

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and interactions. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. mdpi.com

By performing DFT calculations with a solvent model, it is possible to predict how properties like conformational stability and electronic structure of this compound change from the gas phase to a solution (e.g., water or an organic solvent).

Furthermore, computational chemistry can be used to calculate key thermodynamic parameters. mdpi.comresearchgate.net By analyzing vibrational frequencies from DFT calculations, one can determine thermodynamic properties such as:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These parameters are crucial for predicting the spontaneity of reactions and the stability of different molecular conformations under various conditions. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions at a molecular level. These theoretical studies provide deep insights into reaction pathways, transition states, and intermediates that are often challenging to observe experimentally. For reactions involving the synthesis or transformation of pyrrolidine (B122466) and pyrrolidinone structures, computational chemistry clarifies aspects of selectivity, energetics, and the stepwise nature of complex transformations.

Detailed research findings from computational studies have shed light on various reaction mechanisms involving pyrrolidinone-related structures. For instance, in the synthesis of pyrrolidines, DFT calculations have been employed to understand stereoselectivity. One study on the stereoretentive formation of cyclobutanes from pyrrolidines used DFT to uncover the reaction mechanism. acs.org The calculations identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate, which leads to the formation of an open-shell singlet 1,4-biradical. acs.org The stereoretentive nature of the product is explained by the subsequent barrierless collapse of this biradical intermediate. acs.org

Furthermore, computational studies have been crucial in distinguishing between concerted and stepwise reaction pathways. In the context of cycloaddition reactions to form sulfur-containing heterocyclic structures, DFT calculations indicated that the reaction proceeds not through a "classical" single-step mechanism, but via a stepwise path involving a zwitterionic intermediate. mdpi.com Similarly, in iridium-catalyzed reductive cycloaddition reactions to form complex pyrrolidines, DFT calculations revealed that an intricate balance between the asynchronicity and interaction energies within the transition structures is what ultimately controls the observed regio- and diastereoselectivities. acs.org

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 2-pyrrolidinone derivatives, a potential reaction mechanism was proposed based on computational results. nih.gov These DFT calculations demonstrated that the main product is formed favorably via the pathway with the lowest Gibbs free energy of activation (ΔG#), and that kinetic selectivity plays a more significant role than thermodynamic selectivity in the product formation. nih.gov

A comprehensive quantum chemical study on a one-pot synthesis of pyrrolidinedione derivatives from nitromethane and coumarin detailed the energy profile of the entire process, which includes Michael addition, a Nef-type rearrangement, and cyclization. nih.govresearchgate.netrsc.org The study calculated the energy barriers for each distinct stage of the reaction, providing a quantitative understanding of the reaction's progression. nih.govresearchgate.netrsc.org The final cyclization step to form the pyrrolidine ring was found to have a very low energy barrier of 11.9 kJ mol⁻¹, although it requires a preceding tautomerization with a high energy barrier. nih.govresearchgate.netrsc.org The investigation also highlighted that the migration of an oxygen atom is facilitated when assisted by a water molecule, which lowers the energy barrier for that step. nih.govresearchgate.netrsc.org

The table below summarizes the calculated energy barriers for the key stages in the synthesis of pyrrolidinedione derivatives as determined by DFT calculations. nih.govresearchgate.net

Reaction StageDescriptionCalculated Energy Barrier (kJ mol⁻¹)
Michael AdditionDeprotonated nitromethane addition to coumarin21.7
Tautomerization (Proton Transfer)Proton transfer from the methylene to the nitro group197.8
Oxygen Migration (Nef-type Rearrangement)Migration of an oxygen atom within the nitromethyl group (water-assisted)142.4
Tautomerization (Pre-cyclization)Tautomerization of the nitrosohydroxymethyl group178.4
CyclizationFormation of the pyrrolidine ring11.9

Based on a thorough review of available scientific literature, there is insufficient specific information regarding "this compound" to fully address the detailed topics outlined in your request. The existing research does not cover its role as a ligand in organometallic catalysis (specifically hydrosilylation and hydrogenation), nor its application as a building block for complex fused heterocyclic or macromolecular systems in the depth required.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline without resorting to speculation.

Advanced Chemical Applications and Material Science Contributions

Building Blocks and Precursors for Complex Architectures

Integration into Polymer Science and Macromolecular Systems

N-Vinyl-2-pyrrolidinone Polymers and Copolymers

N-Vinyl-2-pyrrolidinone (NVP) is a nonionic, hydrophilic monomer that serves as a crucial building block for a wide array of polymers and copolymers with significant applications in material science and biomedical fields. chemicalbook.com The homopolymer, poly(N-vinyl pyrrolidone) (PNVP), is renowned for its excellent properties, including water solubility, biocompatibility, low toxicity, and thermal and chemical resistance. nih.gov These attributes have led to its use in pharmaceuticals, cosmetics, and food technology since its initial development. chemicalbook.commdpi.com

The versatility of NVP extends to its use in creating advanced copolymer structures. Amphiphilic block copolymers, which contain both hydrophilic (from NVP) and hydrophobic segments, are of particular interest. nih.gov These copolymers can be synthesized using controlled/living radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). redalyc.org For instance, amphiphilic polystyrene-block-poly(N-vinyl-2-pyrrolidone) (PS-b-PVP) copolymers have been synthesized and utilized as effective stabilizing agents for silver and silica (B1680970) nanoparticles. redalyc.orgresearchgate.net By adsorbing onto the nanoparticle surface, these copolymers can modify the surface character, for example, rendering silica nanoparticles hydrophobic. redalyc.org

The synthesis of NVP-based copolymers allows for the creation of "smart" polymers that respond to external stimuli. Thermoresponsive statistical copolymers of NVP with N-vinylcaprolactam (NVCL) have been developed, exhibiting a lower critical solution temperature (LCST), a property valuable in drug delivery and hydrogel formation. nih.gov Similarly, copolymers of NVP and glycidyl (B131873) methacrylate (B99206) can be used to form hydrogels in a one-pot synthesis, which are of interest for wound dressings and as sorbents. nih.gov

Researchers have synthesized a variety of NVP copolymers with monomers such as:

n-Alkyl Methacrylates: Novel amphiphilic block copolymers of NVP with n-hexyl methacrylate (HMA) and stearyl methacrylate (SMA) have been prepared via RAFT polymerization. nih.gov

Vinyl Acetate (VAc): RAFT polymerization has been employed to create PNVP-b-PVAc block copolymers, which can be hydrolyzed to yield double hydrophilic copolymers of PNVP and poly(vinyl alcohol) (PVA). mdpi.com

Styrene (St), Hydroxypropyl Methacrylate (HPMA), and Carboxyphenyl Maleimide (CPMI): Free radical polymerization of NVP with these monomers has been used to produce copolymers with varying block or alternating structures, depending on the comonomer. ku.ac.ae

Condensation Polymers: Copolymers of NVP have been formed with condensation polymers like polyimides and aromatic polyamides, resulting in materials with altered heat resistance and solubility compared to PNVP homopolymers. researchgate.net

The table below summarizes examples of NVP-based copolymers and their synthesis methods.

Copolymer SystemComonomer(s)Polymerization TechniqueKey Properties/Applications
PNVP-b-PS StyreneATRP followed by RAFTAmphiphilic; nanoparticle stabilization. redalyc.org
PNVP-b-PHMA n-Hexyl MethacrylateRAFTAmphiphilic; amorphous blocks with distinct glass transition temperatures. nih.gov
PNVP-co-NVCL N-VinylcaprolactamRAFTThermoresponsive; exhibits Lower Critical Solution Temperature (LCST). nih.gov
PNVP-co-GMA Glycidyl MethacrylateRadical CopolymerizationHydrogel formation for potential medical use. nih.gov
PNVP-b-PVAc Vinyl AcetateRAFTPrecursor to double hydrophilic PNVP-b-PVA copolymers. mdpi.com
Kinetic and Mechanistic Studies of Polymerization

The polymerization of N-Vinyl-2-pyrrolidone (NVP) has been the subject of numerous kinetic and mechanistic investigations to understand and control the resulting polymer's properties. The free-radical polymerization of NVP can be initiated by thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), or through photochemical methods. researchgate.netmetu.edu.tr

Kinetic studies on the AIBN-initiated polymerization of NVP have shown that the reaction orders with respect to the monomer and initiator are crucial for modeling the process. In the presence of chain transfer agents like sulfanylethanoic and 3-sulfanylpropanoic acids, the polymerization of NVP is accelerated. mdpi.comnih.gov This phenomenon is attributed to the participation of the mercapto acids in the initiation step. nih.gov A proposed mechanism involves a high-temperature redox reaction between the initiator (AIBN) and the thiolate anions of the mercapto acids, which generates additional radicals to initiate polymerization. researchgate.netmdpi.com

A kinetic model for this system suggests theoretical reaction rate orders of 1 for the monomer, 0.75 for the initiator, and 0.25 for the chain transfer agent. researchgate.netmdpi.com Experimental values align closely with these theoretical orders, with observed orders being approximately 1 for NVP, 0.77–0.79 for AIBN, and 0.26 for the mercapto acids. mdpi.comnih.gov The general mechanism for radical polymerization involves three key steps: initiation, propagation, and termination. In the case of NVP, initiation occurs via the decomposition of AIBN, and the resulting radicals add to the vinyl group of the NVP monomer. researchgate.net The chain then propagates by the sequential addition of monomer units. Termination typically occurs through the bimolecular reaction of two growing polymer chains. nih.gov

The nature of the solvent also plays a significant role in the polymerization kinetics of NVP. The rate of polymerization and the corresponding activation energies are dependent on the polarity of the solvent, which primarily influences the propagation reaction. researchgate.net Furthermore, copolymerization of NVP with other monomers, such as multifunctional acrylates, can lead to complex kinetic behavior. At low concentrations, NVP can act as an accelerator, increasing the polymerization rate due to synergistic cross-propagation between NVP and the acrylate (B77674) monomer. researchgate.net

The following table presents key kinetic parameters from a study on the AIBN-initiated radical polymerization of NVP in the presence of mercapto acids. mdpi.comnih.gov

ParameterValue (with Sulfanylethanoic Acid)Value (with 3-Sulfanylpropanoic Acid)
Reaction Order (Monomer) ~1~1
Reaction Order (Initiator, AIBN) 0.770.79
Reaction Order (Chain Transfer Agent) 0.260.26
Chain Transfer Constant (C) 0.4410.317

Development of Chemical Probes and Diagnostic Tools

The pyrrolidine (B122466) and pyrrolidinone scaffolds are prevalent structural motifs in medicinal chemistry and are increasingly utilized in the development of chemical probes and diagnostic tools. nih.gov Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. nih.gov While specific probes based on the 1-(2-Pyridyl)-2-pyrrolidinone structure are not widely reported, the broader pyrrolidine framework serves as a key component in various diagnostic and research agents.

A notable example is the recent development of the first specific fluorescent probe for detecting pyrrolidine (PyD). nih.gov Researchers designed a diaminomethylene-4H-pyran-based molecule that, upon reacting with pyrrolidine, exhibits a distinct blue fluorescence. nih.gov The probe operates through a combination-type chemical reaction where the pyrrolidine ring opens the pyran structure to generate a new N-containing aromatic compound. nih.gov This probe demonstrates high sensitivity with a detection limit of 1.12 x 10⁻⁶ M and a rapid response time, making it suitable for detecting gaseous pyrrolidine and tracing exogenous pyrrolidine in biological systems like zebrafish. nih.gov

In another context, molecules incorporating the pyrrolidine ring are used as inhibitors for kinases, which are important targets in cancer and virology research. For example, a compound featuring a 1H-pyrrolo[2,3-b]pyridine core, which is structurally related to the pyridyl-pyrrolidinone skeleton, was developed as a chemical probe for the Mps1 kinase, a target in cancer therapy. stanford.edu Similarly, isothiazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C, acting as chemical probes to validate these kinases as antiviral targets. mdpi.com

Boronate-based probes are another important class of diagnostic tools where the pyrrolidine moiety can be incorporated to modulate properties like cell permeability and aqueous stability. researchgate.net These probes are particularly effective for detecting reactive oxygen and nitrogen species like peroxynitrite and hydrogen peroxide in biological systems, which are implicated in numerous pathological processes. researchgate.net The design of such probes involves linking a boronic ester to a fluorophore; the reaction with the target analyte triggers a change in fluorescence, allowing for real-time monitoring. researchgate.net The development of these molecular tools underscores the value of the pyrrolidine and pyrrolidinone scaffolds in creating sophisticated probes for exploring complex biological questions. nih.gov

Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 1-(2-Pyridyl)-2-pyrrolidinone, offering detailed information at the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are utilized to map the chemical environment of each atom.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridyl and pyrrolidinone rings. The chemical shifts, reported in parts per million (ppm) relative to a standard reference, are influenced by the electron density around each proton. Protons on the pyridyl ring typically appear in the downfield region (higher ppm values) due to the deshielding effect of the aromatic system. The protons of the pyrrolidinone ring, being part of a saturated heterocyclic system, resonate at higher field (lower ppm values). The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, aiding in the assignment of each resonance to a specific proton in the molecule.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the pyrrolidinone ring is typically observed at a significantly downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the pyridyl ring also appear in the downfield region, characteristic of aromatic systems. The saturated carbons of the pyrrolidinone ring resonate at higher field.

Proton (¹H) Assignment Chemical Shift (ppm) Carbon (¹³C) Assignment Chemical Shift (ppm)
Pyridyl-H(Expected in aromatic region)C=O (Pyrrolidinone)(Expected downfield)
Pyrrolidinone-CH₂(Expected upfield)Pyridyl-C(Expected in aromatic region)
Pyrrolidinone-CH₂(Expected upfield)Pyrrolidinone-CH₂(Expected upfield)
Pyrrolidinone-CH₂(Expected upfield)Pyrrolidinone-CH₂(Expected upfield)
Pyrrolidinone-CH₂(Expected upfield)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. A prominent feature in the spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. The spectrum would also show absorptions corresponding to the C-N stretching of the amide and the aromatic C=C and C=N stretching vibrations of the pyridine (B92270) ring. The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule would also be observable.

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Lactam)1650 - 1700
Aromatic C=C and C=N1400 - 1600
C-N (Amide)1200 - 1350
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. For its isomer, 1-(3-Pyridyl)pyrrolidin-2-one, the molecular weight is 162.19 g/mol . spectrabase.com The fragmentation pattern, resulting from the ionization process, can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the bond between the pyridyl and pyrrolidinone rings, as well as the fragmentation of the pyrrolidinone ring itself.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, primarily due to the π → π* and n → π* transitions of the pyridyl ring and the n → π* transition of the carbonyl group in the pyrrolidinone ring. The presence of the conjugated system involving the pyridine ring would influence the position and intensity of these absorption maxima.

Chromatographic and Separation Techniques in Research

Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. For pyrrolidinone derivatives, reversed-phase HPLC methods are commonly employed. fda.govsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Q & A

Q. Basic

  • HPLC/GC-MS : Use C18 columns (H₂O:MeCN gradient) with UV detection at 254 nm .
  • Melting point analysis : Compare observed values to literature data (e.g., 132–135°C for analogs) .
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate:hexane = 1:1).

How can researchers mitigate decomposition during storage of this compound?

Q. Basic

  • Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .
  • Moisture control : Use desiccants (silica gel) in storage containers .

What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

Q. Advanced

  • Bioavailability studies : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites .
  • Dose-response alignment : Adjust in vitro concentrations to mimic in vivo exposure levels .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

  • DFT calculations : Optimize transition states for coupling reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular docking : Screen for binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate absorption and toxicity .

What are the key considerations for designing biological activity assays for this compound?

Q. Advanced

  • Target selection : Prioritize enzymes (e.g., kinases) or receptors with known pyridyl-pyrrolidinone interactions .
  • Control compounds : Include structurally related analogs (e.g., 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone) as benchmarks .
  • Assay reproducibility : Validate with ≥3 independent replicates and Z’-factor >0.5 .

How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Q. Advanced

  • Steric hindrance : The pyridyl group directs electrophilic attacks to the less hindered pyrrolidinone nitrogen .
  • Electronic effects : Electron-withdrawing pyridyl groups enhance carbonyl electrophilicity, favoring nucleophilic additions .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps .
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Q. Advanced

  • Substituent variation : Introduce electron-donating groups (e.g., –OCH₃) to the pyridyl ring to modulate binding affinity .
  • Scaffold hopping : Replace pyrrolidinone with piperidinone to assess ring size effects .
  • Bioisosteres : Substitute pyridyl with thiazole to improve solubility .

What spectroscopic techniques are most effective for tracking degradation products of this compound?

Q. Advanced

  • LC-MS/MS : Identify degradation products via fragmentation patterns .
  • FT-IR : Monitor carbonyl peak shifts (e.g., from 1680 cm⁻¹ to 1720 cm⁻¹ for oxidized forms) .
  • NMR stability studies : Conduct accelerated aging tests under heat/light and track signal changes .

How do solvent polarity and pH affect the stability of this compound in solution?

Q. Advanced

  • Polarity effects : Use DMSO or DMF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .
  • pH optimization : Maintain pH 6–8 (buffered with phosphate) to avoid lactam ring opening .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) .
  • Catalyst recycling : Use immobilized Pd catalysts to reduce costs .
  • Byproduct management : Optimize stoichiometry to minimize dimerization .

How can researchers validate the biological target engagement of this compound?

Q. Advanced

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • SPR spectroscopy : Quantify binding kinetics (ka/kd) in real-time .
  • Knockout models : Use CRISPR/Cas9 to ablate targets and assess activity loss .

What role does the pyridyl moiety play in the pharmacological profile of this compound?

Q. Advanced

  • Hydrogen bonding : The pyridyl nitrogen forms critical interactions with kinase ATP-binding pockets .
  • Lipophilicity modulation : Pyridyl groups balance logP values for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.